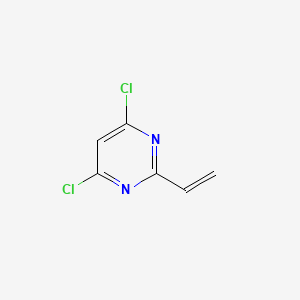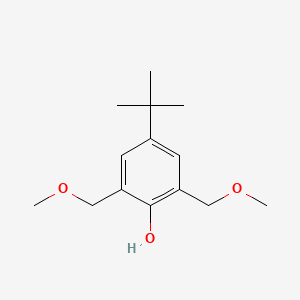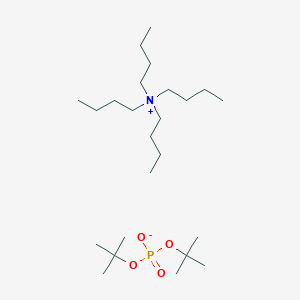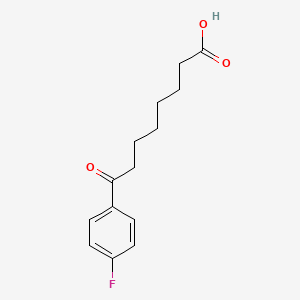
4,6-Dichloro-2-vinylpyrimidine
概要
説明
4,6-Dichloro-2-vinylpyrimidine is an aromatic heterocyclic compound with the molecular formula C6H4Cl2N2 . It is also known by other names such as 4,6-dichloro-2-ethenylpyrimidine and 2-vinyl-4,6-dichloropyrimidine .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 4,6-Dichloro-2-vinylpyrimidine, often involves the use of organolithium reagents . A process for the preparation of 4,6-dichloropyrimidines involves the reaction of 4,6-dihydroxypyrimidines with excess phosphoryl chloride .Molecular Structure Analysis
The molecular structure of 4,6-Dichloro-2-vinylpyrimidine consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . It contains a total of 14 bonds, including 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, and 1 pyrimidine .Chemical Reactions Analysis
Pyrimidines, including 4,6-Dichloro-2-vinylpyrimidine, are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The chemical reactions involving pyrimidines are often complex and involve multiple steps .Physical And Chemical Properties Analysis
4,6-Dichloro-2-vinylpyrimidine has a molecular weight of 175.01 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The compound also has a Rotatable Bond Count of 1 .科学的研究の応用
Conjugate Addition Reactions
4,6-Dichloro-2-vinylpyrimidine: is utilized in conjugate addition reactions with various nucleophiles. This process yields 2-chloro-4-(2-substituted ethyl)pyrimidines , which are valuable intermediates in organic synthesis . These reactions are pivotal for constructing complex molecules with precise structural configurations, essential in pharmaceutical development.
DNA Interstrand Crosslinking
This compound plays a crucial role in the formation of DNA interstrand crosslinks (ICLs), which are significant in the cytotoxic activity of many anticancer drugs . The ability to form ICLs is exploited in designing crosslink-forming oligonucleotides (CFOs) for targeted cancer therapies, enhancing the efficacy of chemotherapeutic agents.
Chemoselective Tagging
In chemical biology, 4,6-Dichloro-2-vinylpyrimidine can be used for chemoselective tagging. This application is critical for creating chimeras, polyligands, and conjugates, which are foundational in developing new drugs and understanding biological interactions at the molecular level .
作用機序
Safety and Hazards
将来の方向性
While specific future directions for 4,6-Dichloro-2-vinylpyrimidine are not mentioned in the search results, there is ongoing research into the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This suggests that 4,6-Dichloro-2-vinylpyrimidine and similar compounds may have potential future applications in the development of new anti-inflammatory agents.
特性
IUPAC Name |
4,6-dichloro-2-ethenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2/c1-2-6-9-4(7)3-5(8)10-6/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNIRYYVUNARMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC(=CC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623165 | |
| Record name | 4,6-Dichloro-2-ethenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
684220-26-6 | |
| Record name | 4,6-Dichloro-2-ethenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322251.png)
![1,3,8-Trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1322252.png)

![5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine Hydrochloride](/img/structure/B1322257.png)

![2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B1322261.png)


![2-(4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-ol](/img/structure/B1322266.png)




![1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1322277.png)